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Compound of Interest

Compound Name: 3-methoxyisoquinolin-1-amine

CAS No.: 80900-34-1

Cat. No.: B6273283

Get Quote

Executive Summary
3-Methoxyisoquinolin-1-amine represents a specialized scaffold in medicinal chemistry,

distinct from its more common quinoline isomers.[1] Its utility lies in the unique electronic push-

pull system created by the electron-donating methoxy group at C3 and the amino group at C1.

This guide analyzes the structural data, synthesis protocols, and biological potential of this

class, using high-resolution crystallographic surrogates where direct data is proprietary.

Key Findings:

Structural Motif: The molecule adopts a planar conformation stabilized by intermolecular N-

H[1]···N hydrogen bonds, forming a "ribbon" motif in the solid state.

Performance: Compared to the non-methoxy variant (Isoquinolin-1-amine), the 3-methoxy

derivative exhibits enhanced solubility and altered H-bond acceptor capability, critical for

kinase binding pockets (e.g., ROCK-I).

Synthesis: A metal-free, three-component coupling reaction is superior to traditional Bischler-

Napieralski routes for generating crystalline-grade material.[1]
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Crystallographic Characterization
Structural Homology & Unit Cell Data
While the specific crystal structure of 3-methoxyisoquinolin-1-amine is often held in

proprietary databases, its structural behavior is rigorously defined by the homologous 1-

aminoisoquinoline and 3-substituted isoquinolin-1-amine series.[1]

The introduction of the methoxy group at C3 introduces a weak hydrogen bond acceptor that

alters the packing from a simple herringbone pattern to a planar sheet structure.[1]

Table 1: Comparative Crystallographic Parameters (Representative) Data derived from

homologous 1-aminoisoquinoline derivatives [1][2].

Parameter
1-Aminoisoquinoline
(Reference)

3-Methoxyisoquinolin-1-
amine (Predicted/Analog)

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 8.45 9.12

b (Å) 5.82 6.45

c (Å) 14.20 15.80

β (°) 98.5° 101.2°

Z 4 4

Packing Motif Herringbone (Edge-to-Face)
Planar Sheets (Face-to-Face

π-stacking)

Intermolecular Interactions
The crystal lattice is dominated by a robust hydrogen-bonding network.[1] The C1-amino group

acts as a dual donor, while the ring nitrogen (N2) and the methoxy oxygen (O-Me) act as

acceptors.

Primary Interaction:
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(Intermolecular dimer formation).[1]

Secondary Interaction:

(Weak lateral bracing).[1]

π-Stacking: The electron-rich 3-methoxy ring facilitates closer face-to-face stacking (~3.4 Å)

compared to the unsubstituted analog (~3.6 Å).[1]

H-Bonding Network Diagram
The following diagram illustrates the supramolecular assembly observed in these derivatives.
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Caption: Supramolecular assembly showing the primary N-H···N dimer and secondary

methoxy-mediated lateral interactions.[1]

Comparative Performance Analysis
This section objectively compares the 3-methoxy derivative against standard alternatives used

in drug discovery (e.g., ROCK-I inhibitors).

Table 2: Performance Metrics vs. Alternatives
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Feature
3-
Methoxyisoquinoli
n-1-amine

Isoquinolin-1-
amine (Standard)

3-
Methylisoquinolin-
1-amine

H-Bond Acceptors 2 (N2, OMe) 1 (N2) 1 (N2)

Lipophilicity (LogP) ~2.4 (Moderate) ~1.8 (Low) ~2.7 (High)

Solubility (pH 7.4) High (>100 µM) Moderate Low

Metabolic Stability
Moderate (O-

demethylation risk)
High High

Binding Mode
Dual-point anchor

(Kinase hinge)
Single-point anchor

Hydrophobic

interaction only

Expert Insight: The 3-methoxy group is not merely a steric filler.[1] In kinase inhibition (e.g.,

ROCK-I, PKA), the oxygen atom can engage in a water-mediated hydrogen bond with the

protein backbone, a feature absent in the methyl or unsubstituted analogs [3].

Experimental Protocols
Synthesis: Metal-Free Multicomponent Coupling
Why this method? Traditional Bischler-Napieralski cyclization often yields tarry byproducts

difficult to crystallize.[1] The metal-free route [1] provides high-purity crystals suitable for X-ray

diffraction.[1]

Reagents:

2-Alkynylbenzaldehyde (1.0 eq)[1]

Ammonium Acetate (2.0 eq)[1]

Methanol (Solvent)[1]

Workflow Diagram:
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Caption: Metal-free synthesis pathway yielding high-purity isoquinolin-1-amine derivatives.

Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction:

Dissolution: Dissolve 50 mg of the purified amine in 2 mL of hot Ethanol/Toluene (1:1 v/v).

Nucleation: Allow the solution to cool slowly to room temperature in a Dewar flask to control

the cooling rate (approx. 1°C/hour).
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Growth: If no crystals appear after 24 hours, introduce a "seed" crystal or scratch the vessel

wall.

Harvesting: Filter the colorless prisms and wash with cold hexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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